2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride
Description
2-Piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride is a quaternary ammonium carbamate derivative characterized by a piperidinium ring linked via an ethyl spacer to a carbamate group. The carbamate moiety is further substituted with a 2-ethoxyphenyl aromatic ring. The chloride counterion balances the positive charge on the piperidinium nitrogen. Its molecular formula is C₁₈H₂₈ClN₂O₃, with a molecular weight of approximately 356.89 g/mol (based on analogous butoxy derivatives) .
Properties
CAS No. |
55792-08-0 |
|---|---|
Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-2-20-15-9-5-4-8-14(15)17-16(19)21-13-12-18-10-6-3-7-11-18;/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19);1H |
InChI Key |
JPRLSKZIYZKHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride typically involves the reaction of 2-ethoxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as hydroxide ions, amines
Major Products Formed
Oxidation: Formation of corresponding oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated from butoxy analog ; †Based on logP of 4-butoxyphenyl derivative ; ‡Calculated from formula.
Key Observations
Substituent Position and Lipophilicity The 2-ethoxy substituent in the target compound provides moderate lipophilicity (logP ~4.69), comparable to the 4-butoxy analog . However, moving the alkoxy group to the 3-position (e.g., 3-phenylmethoxy) increases steric hindrance and logP due to the bulky benzyl group .
This may improve binding to enzymatic targets but reduce bioavailability .
Heterocyclic Core Variations
- Replacing piperidinium with pyrrolidinium (as in ) alters the cationic head’s geometry and basicity. Piperidinium (6-membered ring) has a larger cavity and lower ring strain than pyrrolidinium (5-membered), affecting molecular recognition.
Synthetic Accessibility
- Derivatives with alkyloxy chains (e.g., butoxy, hexoxy) are synthesized via nucleophilic substitution reactions, as demonstrated in sulfonamide analogs . Halogenated variants require bromination/chlorination steps under acidic conditions .
The 2-ethoxy group may balance solubility and target engagement better than bulkier substituents.
Biological Activity
The compound 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate; chloride (CAS Number: 55792-08-0) is a quaternary ammonium salt that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 328.84 g/mol. The compound features a piperidine ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 55792-08-0 |
| Molecular Formula | C₁₆H₂₅ClN₂O₃ |
| Molecular Weight | 328.84 g/mol |
| LogP | 3.59 |
The primary biological activity of this compound is linked to its role as an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition Studies
Research indicates that compounds similar to 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate; chloride exhibit significant binding affinities to AChE, suggesting potential therapeutic applications in enhancing cholinergic transmission. For instance, a study demonstrated that certain structural analogs showed higher binding affinities than established AChE inhibitors like Donepezil and Rivastigmine .
Case Studies
Several studies have investigated the biological effects and therapeutic potential of this compound:
- Neuroprotective Effects :
- In Vivo Studies :
- Comparative Analysis :
Toxicology and Safety
While the compound shows promise as an AChE inhibitor, safety assessments are critical. Toxicological evaluations must be conducted to determine any adverse effects associated with prolonged use or high dosages.
Q & A
Q. What are the critical steps in synthesizing 2-piperidin-1-ium-1-ylethyl N-(2-ethoxyphenyl)carbamate;chloride, and how can reaction conditions be optimized?
Synthesis typically involves:
- Step 1 : Formation of the carbamate linkage via reaction of 2-ethoxyphenylamine with chloroethylpiperidinium chloride under basic conditions (e.g., using triethylamine as a catalyst) .
- Step 2 : Purification via recrystallization or column chromatography to isolate the chloride salt . Optimization strategies include adjusting reaction temperature (40–60°C), solvent polarity (e.g., acetonitrile for better solubility), and stoichiometric ratios of reactants. Reaction progress can be monitored using TLC with UV visualization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?
- NMR Spectroscopy : H and C NMR confirm the presence of the piperidinium ring (δ ~3.2 ppm for N-CH protons) and the 2-ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 314.81 (CHClNO) and fragments corresponding to the carbamate moiety .
- IR Spectroscopy : Stretching frequencies for the carbamate C=O (~1700 cm) and N-H (~3300 cm) bonds confirm functional groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol/water mixtures (70:30) are ideal for biological assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-ethoxy vs. 4-methoxy) on the phenyl ring influence bioactivity, and what methods elucidate structure-activity relationships (SAR)?
- Comparative Studies : Synthesize analogs with varying substituents (e.g., 4-methoxy, 3-chloro) and test bioactivity in neuronal cell lines (e.g., SH-SY5Y) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with acetylcholine receptors, correlating substituent electronic effects (e.g., electron-donating ethoxy) with binding affinity .
- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants () with IC values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activities of piperidinium carbamates?
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
- Controlled Replication : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) while isolating variables like solvent effects .
- Structural Validation : Re-characterize compounds from prior studies using LC-MS to confirm purity and rule out degradation products .
Q. What computational methods predict this compound’s interaction with neurological targets, and how are findings validated experimentally?
- In Silico Approaches :
- Perform density functional theory (DFT) calculations to optimize the compound’s geometry and electrostatic potential surfaces .
- Use molecular dynamics simulations (GROMACS) to model binding stability with NMDA receptors over 100-ns trajectories .
- Experimental Validation :
- Conduct radioligand displacement assays (e.g., H-MK-801 binding) to measure receptor affinity .
- Validate predictions using patch-clamp electrophysiology to assess ion channel modulation in hippocampal neurons .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
- Data Transparency : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for independent verification .
- Ethical Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
